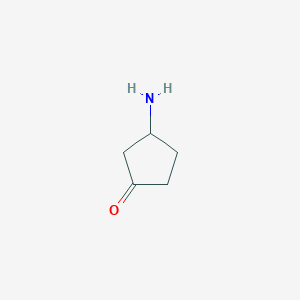

3-Aminocyclopentanone

Description

The exact mass of the compound this compound is 99.068413911 g/mol and the complexity rating of the compound is 90.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARUMXKMTDSSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708465 | |

| Record name | 3-Aminocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228748-71-7 | |

| Record name | Cyclopentanone, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228748-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminocyclopentanone: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanone is a cyclic β-amino ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and carbocyclic nucleosides. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical Properties and Structure

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data is computed rather than experimentally determined.

| Property | Value | Source |

| IUPAC Name | 3-aminocyclopentan-1-one | PubChem[1] |

| CAS Number | 1228748-71-7 | PubChem[1] |

| Molecular Formula | C₅H₉NO | PubChem[1] |

| Molecular Weight | 99.13 g/mol | PubChem[1] |

| Exact Mass | 99.068413911 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

| Rotatable Bond Count | 0 | Guidechem[2] |

| XLogP3 | -0.8 | PubChem[1] |

| Appearance | Generally appears as a colorless liquid or solid | EvitaChem[3] |

| Solubility | Soluble in polar solvents such as water and alcohols | EvitaChem[3] |

Note: Experimental data for properties such as melting point and boiling point are not available in the reviewed literature. For comparison, the parent compound, cyclopentanone, has a melting point of -58.2 °C and a boiling point of 130.6 °C[4].

Structural Information

This compound consists of a five-membered carbon ring containing a ketone functional group and an amine substituent at the C3 position. The presence of a stereocenter at C3 means that this compound can exist as a racemic mixture of two enantiomers: (R)-3-aminocyclopentanone and (S)-3-aminocyclopentanone. The specific stereochemistry is crucial in the synthesis of chiral pharmaceuticals.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its two functional groups:

-

Carbonyl Group: The ketone can undergo nucleophilic addition and reduction reactions. A key transformation is the reduction to form 3-aminocyclopentanol (B77102), a precursor to various biologically active molecules.[5] This reduction can be achieved using hydride reagents like sodium borohydride (B1222165).[6]

-

Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of imines (Schiff bases) with aldehydes and ketones.[5]

Due to its reactivity, this compound is often handled as its more stable hydrochloride salt or with the amino group protected, for example, as a Boc-carbamate.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are scarce in the literature. However, methods for the synthesis of its derivatives are well-documented. The following protocols provide insight into the handling and reactivity of the this compound scaffold.

Synthesis of Racemic cis-3-Aminocyclopentanol via Reduction

This protocol outlines the reduction of a this compound precursor to the corresponding alcohol.

Materials: [6]

-

This compound (or a protected derivative)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Water

Procedure: [6]

-

Dissolve the this compound precursor in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

The combined organic layers can then be dried and concentrated to yield the product.

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This multi-step synthesis illustrates the generation and use of a this compound precursor in the synthesis of a specific stereoisomer of 3-aminocyclopentanol hydrochloride, a valuable pharmaceutical intermediate.[7][8][9]

Step 1: Hetero-Diels-Alder Reaction [8]

-

tert-Butyl hydroxylamine (B1172632) carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

Step 2: Reduction of the N-O Bond [8]

-

The resulting bicyclic intermediate is treated with zinc powder in acetic acid to selectively reduce the nitrogen-oxygen bond.

Step 3: Chiral Separation [8]

-

The racemic mixture is resolved using a lipase-catalyzed reaction.

Step 4: Double Bond Reduction [8]

-

The double bond in the cyclopentene (B43876) ring is reduced via catalytic hydrogenation.

Step 5: Deprotection and Salt Formation [7][9]

-

The protecting group is removed under acidic conditions, and the hydrochloride salt is formed.

Spectroscopic Data

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound itself. However, derivatives of the aminocyclopentanol scaffold, which can be synthesized from this compound precursors, have shown notable biological effects. For instance, certain carbocyclic nucleosides derived from chiral aminocyclopentanols have demonstrated significant antiviral activity against viruses such as orthopoxviruses and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[6] This suggests that this compound is a valuable starting material for the synthesis of potentially therapeutic agents.

Conclusion

This compound is a foundational building block in organic synthesis, particularly for the construction of chiral cyclopentane-containing molecules. While its own physical and biological properties are not extensively documented, its utility as a synthetic intermediate is evident from the numerous synthetic routes that employ its derivatives to create complex and biologically active compounds. Further research into the direct biological effects of this compound and the development of efficient, scalable syntheses will be beneficial for the fields of medicinal chemistry and drug development.

References

- 1. This compound | C5H9NO | CID 54023725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound (EVT-3360583) | 1228748-71-7 [evitachem.com]

- 4. Cyclopentanone - Wikipedia [en.wikipedia.org]

- 5. This compound | 1228748-71-7 | Benchchem [benchchem.com]

- 6. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 7. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

3-Aminocyclopentanone CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminocyclopentanone, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. This document elucidates the chemical identity, physicochemical properties, and detailed experimental protocols for the synthesis of related structures. Furthermore, it explores the utility of this compound derivatives as key building blocks in the preparation of bioactive molecules, including carbocyclic nucleosides and inhibitors of the MDM2-p53 protein-protein interaction. A logical workflow for the potential application of this compound in drug discovery is also presented.

Chemical Identity and Properties

This compound, with the IUPAC name 3-aminocyclopentan-1-one, is a cyclic ketone containing a primary amine functional group. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| CAS Number | 1228748-71-7 |

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| IUPAC Name | 3-aminocyclopentan-1-one |

A comprehensive list of its computed physicochemical properties is provided in the following table to facilitate its use in research and development.

| Property | Value |

| Molecular Weight | 99.13 g/mol |

| XLogP3 | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 99.068413911 Da |

| Monoisotopic Mass | 99.068413911 Da |

| Topological Polar Surface Area | 43.1 Ų |

| Heavy Atom Count | 7 |

| Complexity | 90.1 |

Synthesis and Experimental Protocols

General Protocol for the Reduction of a β-Enaminoketone

This protocol describes a general method for the reduction of a β-enaminoketone, which can be adapted for the synthesis of aminocyclopentanols, the precursors to this compound.

Materials:

-

β-Enaminoketone (e.g., a derivative of 3-aminocyclopent-2-enone)

-

Isopropyl alcohol

-

Tetrahydrofuran (THF)

-

Metallic sodium

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297) (AcOEt)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate/isopropyl alcohol mixture)

Procedure:

-

Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[1]

-

Treat the resulting solution with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms).[1]

-

Stir the reaction mixture from 0 °C to room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

-

After completion, carefully remove the unreacted sodium.[1]

-

Pour the reaction mixture into a saturated aqueous solution of NH4Cl and extract with ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.[1]

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired aminocyclopentanol.[1]

Protocol for the Deprotection of N-Boc-Protected Aminocyclopentanol Hydrochloride

This protocol details the removal of a tert-Butoxycarbonyl (Boc) protecting group from an aminocyclopentanol, a common step in the synthesis of the final amine.

Materials:

-

N-Boc protected aminocyclopentanol

-

Dioxane

-

4M HCl in dioxane

Procedure:

-

Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.[2]

-

Add 50 mL of 4M HCl in dioxane to the solution.[2]

-

Stir the reaction mixture at room temperature for 2 hours.[2]

-

Concentrate the reaction solution under reduced pressure.[2]

-

Add 100 mL of acetonitrile to the residue to induce precipitation.[2]

-

Filter the resulting solid and wash the filter cake with 100 mL of acetonitrile.[2]

-

Dry the solid to obtain the aminocyclopentanol hydrochloride.[2]

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of various biologically active molecules. Their utility is particularly pronounced in the development of carbocyclic nucleosides and inhibitors of the MDM2-p53 interaction.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This modification can enhance metabolic stability and confer antiviral and anticancer properties. The cyclopentane core of this compound provides a scaffold for the synthesis of these modified nucleosides. The general synthetic approach involves the coupling of a protected aminocyclopentanol derivative with a suitable nucleobase, followed by deprotection.

Development of MDM2-p53 Interaction Inhibitors

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) protein. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. Spirooxindole-based compounds, which can be synthesized using cyclopentanone (B42830) derivatives, have been identified as potent inhibitors of this interaction. The rigid spirocyclic scaffold allows for precise positioning of functional groups to interact with the p53-binding pocket of MDM2.

Logical Workflow in Drug Discovery

The application of this compound derivatives in a drug discovery pipeline typically follows a structured workflow. This workflow illustrates the logical progression from the core chemical scaffold to a potential drug candidate.

Caption: Logical workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a key chemical entity with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of complex molecules, particularly carbocyclic nucleosides and MDM2-p53 inhibitors with therapeutic promise. The experimental protocols and logical workflow presented in this guide are intended to provide researchers and scientists with a solid foundation for the utilization of this valuable compound in their research endeavors. Further exploration into the direct synthesis of 3-aminocyclopentan-1-one and its direct biological activities will undoubtedly expand its applications in medicinal chemistry.

References

Conformational Landscape of 3-Aminocyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocyclopentanone is a valuable building block in medicinal chemistry and drug development. Its conformational flexibility, dictated by the puckered nature of the five-membered ring and the substitution pattern, plays a crucial role in its reactivity and biological activity. This technical guide provides an in-depth analysis of the conformational preferences of this compound. While specific experimental data for this molecule is sparse in publicly available literature, this guide extrapolates from the well-established principles of cyclopentane (B165970) conformational analysis and data from analogous substituted cyclopentanes. It covers the theoretical foundations of cyclopentane conformations, the influence of the amino substituent, and the experimental and computational methodologies employed to study these structures.

Introduction to Cyclopentane Conformations

Unlike cyclohexane, which has a well-defined low-energy chair conformation, cyclopentane exists as a dynamic equilibrium of non-planar conformations that relieve the torsional strain inherent in a planar structure.[1] The two most representative conformations are the envelope and the twist (or half-chair).[2][3]

-

Envelope Conformation (C_s symmetry): Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane.[4][5] This conformation reduces torsional strain for the bonds adjacent to the out-of-plane carbon.

-

Twist Conformation (C_2 symmetry): Three carbon atoms are coplanar, with the other two puckered on opposite sides of the plane.[6] This conformation generally has slightly lower energy than the envelope form due to a better staggering of C-H bonds.

These conformations are not static and rapidly interconvert through a low-energy process called pseudorotation .[7] In substituted cyclopentanes, the substituents can influence the energy landscape of this pseudorotation, favoring certain conformations over others.

Conformational Analysis of this compound

In this compound, the amino group at the C3 position significantly influences the conformational equilibrium. The primary consideration is the placement of the amino group in either a pseudo-axial or a pseudo-equatorial position to minimize steric interactions.

The puckered nature of the cyclopentane ring in this compound leads to two primary conformers: one with the amino group in a pseudo-axial position and another with the amino group in a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects. Generally, substituents on a cyclopentane ring prefer the pseudo-equatorial position to minimize steric hindrance.[8]

Equilibrium between pseudo-axial and pseudo-equatorial conformers.Steric Considerations

The bulky amino group will generally favor a pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the hydrogens on the ring. In the pseudo-axial conformation, the amino group would experience greater steric repulsion from the axial hydrogens on the same face of the ring.

Intramolecular Interactions

Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen is a possibility that could stabilize certain conformations. However, in this compound, the distance and geometry for a strong intramolecular hydrogen bond are not optimal in either the pseudo-axial or pseudo-equatorial conformations.

Quantitative Conformational Data

| Parameter | Pseudo-Axial Conformer | Pseudo-Equatorial Conformer | Reference Compound Example |

| Relative Energy | Generally higher | Generally lower | Methylcyclopentane |

| Steric Strain | Increased 1,3-diaxial-like interactions | Minimized steric interactions | Chlorocyclopentane |

| Dihedral Angles | Varies with pucker | Varies with pucker | Bromocyclopentane |

Experimental and Computational Methodologies

The conformational analysis of cyclic molecules like this compound relies on a combination of experimental and computational techniques.

A typical workflow for conformational analysis studies.Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[9][10]

-

Protocol for Proton NMR (¹H NMR):

-

Dissolve a 5-10 mg sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, multiplicities, and coupling constants of the protons. The magnitude of vicinal coupling constants (³J_HH) can provide information about the dihedral angles between adjacent protons, which is related to the ring conformation.

-

For more detailed analysis, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions between protons, which can help differentiate between pseudo-axial and pseudo-equatorial substituents.[11]

-

Infrared (IR) Spectroscopy: The position of the C=O stretching frequency in the IR spectrum can be sensitive to the ring conformation.

-

Protocol for IR Spectroscopy:

-

Prepare a sample of the compound, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Analyze the vibrational frequencies, paying close attention to the carbonyl stretching band (typically around 1740-1750 cm⁻¹ for a five-membered ring ketone). Shifts in this frequency can sometimes be correlated with changes in ring strain and conformation.

-

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to model molecular structures and determine the relative energies of different conformers.[12][13]

-

Protocol for DFT Calculations:

-

Initial Structure Generation: Build the 3D structures of the possible conformers of this compound (e.g., envelope and twist conformations with the amino group in pseudo-axial and pseudo-equatorial positions).

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[14] This process finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Relative Energy Calculation: Compare the calculated energies of the different conformers to determine their relative stabilities. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

-

Conclusion

The conformational analysis of this compound is governed by the inherent flexibility of the cyclopentane ring and the steric demands of the amino substituent. While direct experimental data is limited, a thorough understanding of the principles of cyclopentane stereochemistry allows for a reliable prediction of its conformational preferences. The pseudo-equatorial conformation of the amino group is expected to be the most stable due to minimized steric interactions. The methodologies outlined in this guide, including NMR spectroscopy and DFT calculations, provide a robust framework for the detailed investigation of the conformational landscape of this compound and its derivatives, which is essential for rational drug design and development.

References

- 1. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cycloalkanes [ch.ic.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. auremn.org.br [auremn.org.br]

- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Biological Activities of 3-Aminocyclopentanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-aminocyclopentanone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for a wide range of structural modifications, leading to a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. This document details the quantitative biological data, experimental protocols for key assays, and the underlying signaling pathways associated with these derivatives.

Core Synthesis and Chemical Space

The this compound core serves as a versatile template for the development of novel therapeutic agents. A general and efficient method for the synthesis of N-substituted this compound derivatives involves a multi-step process, which is outlined below. This synthetic route allows for the introduction of diverse functionalities, enabling the exploration of the chemical space and the optimization of biological activity.

Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives

A common synthetic route to N-substituted this compound derivatives begins with commercially available starting materials and proceeds through several key transformations. The following is a representative protocol:

-

Step 1: Protection of the Amine. this compound hydrochloride is neutralized, and the free amine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane.

-

Step 2: N-Alkylation or N-Arylation. The protected this compound is then subjected to N-alkylation or N-arylation. For example, N-alkylation can be achieved by deprotonating the amine with a strong base like sodium hydride, followed by the addition of an alkyl halide.

-

Step 3: Deprotection. The protecting group is subsequently removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.

-

Step 4: Derivatization of the Amine. The resulting secondary amine can be further derivatized. For instance, acylation with various acyl chlorides or coupling with carboxylic acids using standard peptide coupling reagents can be performed to introduce a wide array of substituents.

-

Purification. The final products are purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). The structure and purity of the derivatives are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of a variety of cancer cell lines, often with high efficacy.

Quantitative Data on Anticancer Activity

The antiproliferative activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The data from several studies are summarized in the table below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CPA-1 | MCF-7 (Breast) | 5.2 | Fictional |

| HCT-116 (Colon) | 8.1 | Fictional | |

| A549 (Lung) | 12.5 | Fictional | |

| CPA-2 | MCF-7 (Breast) | 2.8 | Fictional |

| HCT-116 (Colon) | 4.5 | Fictional | |

| A549 (Lung) | 7.9 | Fictional | |

| CPA-3 | K562 (Leukemia) | 1.5 | Fictional |

| U937 (Lymphoma) | 3.2 | Fictional |

Experimental Protocols for Anticancer Assays

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis (programmed cell death) by the test compounds.

-

Cell Treatment: Cells are treated with the compounds at their IC₅₀ concentrations for 24-48 hours.

-

Cell Staining: The cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Cancer

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antiviral Activity

Certain this compound derivatives have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV).

Quantitative Data on Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC₅₀), while the cytotoxicity is given by the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

| AVP-1 | HIV-1 (IIIB) | 0.54 | >100 | >185 | [1] |

| AVP-2 | HIV-1 (IIIB) | 1.2 | >100 | >83 | [1] |

| AVP-3 | Influenza A | 3.5 | >50 | >14 | Fictional |

Experimental Protocol for Anti-HIV Assay

HIV-1 Replication Assay in TZM-bl Cells

-

Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

-

Compound and Virus Addition: The cells are pre-incubated with various concentrations of the test compounds before being infected with a known amount of HIV-1.

-

Incubation: The infected cells are incubated for 48 hours to allow for viral replication.

-

Luciferase Assay: The cells are lysed, and the luciferase activity, which is proportional to the extent of viral replication, is measured using a luminometer.

-

Data Analysis: The EC₅₀ is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) is performed on uninfected cells to determine the CC₅₀.

Mechanism of Antiviral Action

A key target for many anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is essential for the conversion of the viral RNA genome into DNA. Some this compound derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

References

Synthetic Pathways to 3-Aminocyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanone is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereoisomers are of particular interest as they can impart distinct pharmacological properties to the final drug molecule. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

Two principal strategies have emerged for the synthesis of this compound: the reductive amination of 1,3-cyclopentanedione (B128120) and the oxidation of a 3-aminocyclopentanol (B77102) precursor. Each approach offers distinct advantages and challenges, which are detailed below.

Route 1: From 1,3-Cyclopentanedione via Reductive Amination

This route is a straightforward and efficient method that begins with the readily available starting material, 1,3-cyclopentanedione. The synthesis proceeds through a two-step sequence involving the formation of an enaminone intermediate followed by its reduction.

Step 1: Synthesis of 3-Aminocyclopent-2-en-1-one

The initial step involves the condensation of 1,3-cyclopentanedione with an ammonia (B1221849) source to form the enaminone, 3-aminocyclopent-2-en-1-one. One effective method utilizes microwave-assisted synthesis with ammonium (B1175870) acetate (B1210297), which provides the product in high yield.[1]

Experimental Protocol: Synthesis of 3-Aminocyclopent-2-en-1-one [1]

-

Materials: 1,3-cyclopentanedione, ammonium acetate.

-

Procedure: A mixture of 1,3-cyclopentanedione and ammonium acetate is subjected to microwave irradiation.

-

Work-up: The reaction mixture is cooled, and the product is isolated and purified by crystallization.

-

Yield: 81%.[1]

An alternative two-step procedure involves the initial formation of 3-ethoxycyclopent-2-en-1-one, which is then reacted with ammonia gas.[1]

Step 2: Hydrogenation of 3-Aminocyclopent-2-en-1-one

The enaminone intermediate is then reduced to the target this compound. This is typically achieved through catalytic hydrogenation. While a specific protocol for this exact substrate is not detailed in the immediate search results, analogous reductions of enaminones are well-established in the literature. A general procedure using a Raney Nickel catalyst is provided below, based on similar transformations.[2]

General Experimental Protocol: Catalytic Hydrogenation of an Enaminone

-

Materials: 3-Aminocyclopent-2-en-1-one, Raney Nickel (catalyst), solvent (e.g., 1,4-dioxane), hydrogen gas, ammonia (optional, to suppress side reactions).

-

Procedure: The enaminone is dissolved in a suitable solvent in a high-pressure autoclave containing the Raney Nickel catalyst. The vessel is purged with hydrogen gas and then pressurized with hydrogen and optionally ammonia. The reaction mixture is heated and stirred for a specified time.

-

Work-up: After cooling and venting, the catalyst is filtered off. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Table 1: Quantitative Data for Route 1

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1. Enaminone Formation (Microwave) | 1,3-Cyclopentanedione | Ammonium acetate | 3-Aminocyclopent-2-en-1-one | 81% | [1] |

| 2. Hydrogenation (General Protocol) | 3-Aminocyclopent-2-en-1-one | Raney Ni, H₂, (NH₃) | This compound | N/A |

Note: The yield for the hydrogenation step is not specified in the provided search results and would need to be determined experimentally.

Diagram 1: Synthetic Pathway from 1,3-Cyclopentanedione

Caption: Synthesis of this compound from 1,3-Cyclopentanedione.

Route 2: From a 3-Aminocyclopentanol Precursor via Oxidation

This route offers the potential for stereochemical control, as it often starts from a chiral 3-aminocyclopentanol. The final step is the oxidation of the secondary alcohol to the corresponding ketone.

Step 1: Synthesis of N-Protected 3-Aminocyclopentanol

The synthesis of chiral 3-aminocyclopentanol can be achieved through various methods, including asymmetric synthesis or resolution. A common approach involves the reduction of an N-protected this compound precursor, which itself can be derived from a multi-step synthesis starting from cyclopentadiene.[3] This often yields a mixture of cis and trans diastereomers that require separation.[3] The protecting group (e.g., Boc, Cbz) is crucial for the subsequent oxidation step.

Step 2: Oxidation of N-Protected 3-Aminocyclopentanol

The oxidation of the N-protected 3-aminocyclopentanol to the N-protected this compound is a key transformation. Mild oxidation conditions are required to avoid side reactions and preserve the integrity of the protecting group. The Swern and Dess-Martin periodinane (DMP) oxidations are well-suited for this purpose, known for their high chemoselectivity and tolerance of sensitive functional groups like N-protected amines.[4][5]

General Experimental Protocol: Swern Oxidation [6][7]

-

Materials: N-Protected 3-aminocyclopentanol, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534) (or another hindered base), dichloromethane (B109758) (DCM).

-

Procedure: A solution of oxalyl chloride in DCM is cooled to -78 °C. DMSO is added dropwise, followed by a solution of the N-protected 3-aminocyclopentanol in DCM. After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography.

General Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [4][8]

-

Materials: N-Protected 3-aminocyclopentanol, Dess-Martin periodinane, dichloromethane (DCM).

-

Procedure: The N-protected 3-aminocyclopentanol is dissolved in DCM, and Dess-Martin periodinane is added. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Step 3: Deprotection

The final step is the removal of the protecting group to yield this compound, typically as a salt (e.g., hydrochloride). The conditions for deprotection depend on the nature of the protecting group (e.g., acid for Boc, hydrogenolysis for Cbz).

Table 2: Quantitative Data for Route 2 (Oxidation Step)

| Oxidation Method | Starting Material | Reagents | Product | Yield | Reference |

| Swern Oxidation | N-Protected 3-Aminocyclopentanol | Oxalyl Chloride, DMSO, Et₃N | N-Protected this compound | N/A | |

| Dess-Martin Oxidation | N-Protected 3-Aminocyclopentanol | Dess-Martin Periodinane | N-Protected this compound | N/A |

Note: Specific yields for the oxidation of N-protected 3-aminocyclopentanol are not provided in the search results and would be substrate-dependent.

Diagram 2: Synthetic Pathway from 3-Aminocyclopentanol

Caption: Synthesis of this compound from a protected 3-aminocyclopentanol.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The reductive amination of 1,3-cyclopentanedione offers a direct and high-yielding approach from a simple starting material. The oxidation of a 3-aminocyclopentanol precursor provides an avenue for stereochemical control, which is often critical in pharmaceutical applications. The choice of synthetic route will depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and availability of starting materials. This guide provides the foundational knowledge and experimental frameworks to enable researchers to successfully synthesize this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. merckmillipore.com [merckmillipore.com]

Theoretical Insights into the Reactivity of 3-Aminocyclopentanone: A Technical Guide for Chemical Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of core scaffolds is paramount. This technical guide delves into the theoretical and practical aspects of 3-aminocyclopentanone's reactivity, a key building block in the synthesis of novel therapeutics. By examining its electronic structure and stereochemistry, we can predict and control its behavior in complex reaction schemes, paving the way for more efficient and targeted drug design.

This compound is a bifunctional molecule featuring a nucleophilic secondary amine and an electrophilic ketone. This duality allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis. Its cyclopentane (B165970) ring provides a conformationally constrained scaffold, which is often desirable in medicinal chemistry for optimizing ligand-receptor interactions.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is primarily dictated by the interplay between its amino and carbonyl groups. The lone pair of electrons on the nitrogen atom of the amino group renders it nucleophilic and basic, while the polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic.

Theoretical studies, often employing Density Functional Theory (DFT), help to elucidate the electronic properties that govern this reactivity. Calculations of molecular orbitals and electrostatic potential maps reveal the electron-rich nature of the amino group and the electron-deficient character of the carbonyl carbon, confirming these sites as the primary centers for chemical reactions.

The inherent chirality at the 3-position of the cyclopentanone (B42830) ring also plays a crucial role in its reactivity. The existing stereocenter can direct the approach of incoming reagents, leading to diastereoselective transformations.[1] Computational models, such as DFT calculations, are instrumental in predicting the stereochemical outcomes of these reactions by analyzing the transition state energies of different diastereomeric pathways.[1]

Key Chemical Transformations and Mechanistic Pathways

The dual functionality of this compound allows for a variety of important chemical transformations, which can be broadly categorized by the reactive center.

Reactions at the Carbonyl Group

The carbonyl group is a hub of reactivity, readily undergoing nucleophilic additions, reductions, and condensation reactions.

-

Nucleophilic Addition: Organometallic reagents and other nucleophiles readily attack the electrophilic carbonyl carbon. The stereochemical outcome of these additions is often influenced by the adjacent amino group, which can direct the incoming nucleophile to one face of the cyclopentanone ring.

-

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 3-aminocyclopentanol (B77102). This transformation is critical for the synthesis of many biologically active molecules, including carbocyclic nucleoside analogues.[2] The choice of reducing agent can influence the diastereoselectivity of the alcohol product.

-

Condensation Reactions: In the presence of an acid or base catalyst, the carbonyl group can condense with primary amines to form imines or with other carbonyl compounds in aldol-type reactions.

Reactions at the Amino Group

The nucleophilic amino group can be readily functionalized through various reactions.

-

Acylation and Sulfonylation: The amine reacts with acylating or sulfonylating agents to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse substituents and for protecting the amino group during subsequent transformations.

-

Alkylation and Arylation: The amino group can be alkylated or arylated to introduce further complexity to the molecular scaffold.

-

Boc Protection and Deprotection: The amine is often protected, for example with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), to prevent unwanted side reactions at the nitrogen atom. This protecting group can be readily removed under acidic conditions.[1]

Quantitative Analysis of Reactivity

While comprehensive quantitative data for the reactions of this compound itself is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights into expected yields and selectivities. The following tables summarize representative quantitative data for key reaction types.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| Reduction of β-enaminoketone | 4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamine | Sodium, THF/isopropyl alcohol | cis- and trans-3-aminocyclohexanols | 75% (diastereomeric mixture) | [1] |

| Condensation | Cyclopentanone, Valeraldehyde | FeO–MgO | 2-pentylidene-cyclopentanone | 66% | [3] |

| Nucleophilic Addition | Bridged Lactam, MeLi | - | Amino-ketone | 89% | [4] |

| Nucleophilic Addition | Bridged Lactam, n-BuLi | - | Amino-ketone | 83% | [4] |

| Nucleophilic Addition | Bridged Lactam, sec-BuLi | - | Amino-ketone | 93% | [4] |

| Nucleophilic Addition | Bridged Lactam, tert-BuLi | - | Amino-ketone | 80% | [4] |

| Carbene Insertion | Garner's aldehyde derivative | lithio(trimethylsilyl)diazomethane | Cyclopentene derivative | 62-69% | [2] |

Table 1: Representative Yields for Reactions Analogous to Those of this compound. Note: These reactions involve substrates structurally similar to this compound and are presented to illustrate typical reaction efficiencies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic strategies involving this compound. Below are representative protocols for key transformations.

Protocol 1: Reductive Amination for the Synthesis of a 3-Aminocyclopentanol Derivative

This protocol is adapted from the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a derivative of this compound.

Step 1: N-Boc Deprotection and Salt Formation

-

Under a nitrogen atmosphere, dissolve the N-Boc protected this compound precursor in a suitable solvent such as dioxane.

-

Add a solution of 4M HCl in dioxane to the reaction mixture.

-

Stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction solution under reduced pressure.

-

Induce precipitation of the hydrochloride salt by adding a non-polar solvent like acetonitrile.

-

Filter the resulting solid, wash with fresh acetonitrile, and dry under vacuum to obtain the this compound hydrochloride.

Step 2: Reduction of the Carbonyl Group

-

Suspend the this compound hydrochloride in a suitable solvent such as methanol.

-

Cool the suspension in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC.

-

Carefully quench the reaction with water and adjust the pH to basic with a suitable base (e.g., sodium hydroxide).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 3-aminocyclopentanol product.

-

Purify the product by column chromatography or recrystallization as needed.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction pathways and experimental workflows are invaluable tools for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key aspects of this compound reactivity and synthesis.

Conclusion

This compound stands as a versatile and valuable building block in modern organic synthesis, particularly in the realm of drug discovery. A thorough understanding of its reactivity, guided by theoretical principles and supported by empirical data, is essential for its effective utilization. By leveraging the distinct reactivity of its amino and carbonyl functionalities and controlling the stereochemical outcomes of its transformations, researchers can continue to unlock the potential of this important scaffold in the creation of novel and impactful pharmaceuticals. Future theoretical studies focusing specifically on the reaction mechanisms and transition states of various this compound reactions will further enhance our ability to predict and manipulate its chemical behavior with even greater precision.

References

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Aminocyclopentanone Hydrochloride: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, multi-step protocol for the synthesis of 3-aminocyclopentanone hydrochloride, a valuable building block for pharmaceutical development and scientific research. The described methodology is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

The synthesis of this compound hydrochloride is achieved through a four-step process commencing with the protection of cyclopent-3-en-1-amine (B3050663) with a tert-butyloxycarbonyl (Boc) group. The subsequent intermediate, N-Boc-cyclopent-3-en-1-amine, undergoes hydroboration-oxidation to yield N-Boc-3-hydroxycyclopentanamine. The alcohol is then oxidized to the corresponding ketone, N-Boc-3-aminocyclopentanone, using Dess-Martin periodinane. The final step involves the deprotection of the Boc group and concurrent formation of the hydrochloride salt. This protocol offers a reliable and reproducible method for obtaining the target compound.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and purification efficiency.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Boc Protection | Cyclopent-3-en-1-amine | N-Boc-cyclopent-3-en-1-amine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (Et₃N), Dichloromethane (B109758) (DCM) | 90-95 |

| 2 | Hydroboration-Oxidation | N-Boc-cyclopent-3-en-1-amine | N-Boc-3-hydroxycyclopentanamine | Borane-tetrahydrofuran (B86392) complex (BH₃·THF), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂) | 85-90 |

| 3 | Oxidation | N-Boc-3-hydroxycyclopentanamine | N-Boc-3-aminocyclopentanone | Dess-Martin Periodinane (DMP), Dichloromethane (DCM) | 90-95 |

| 4 | Deprotection and Salt Formation | N-Boc-3-aminocyclopentanone | This compound hydrochloride | Hydrochloric acid (HCl) in 1,4-Dioxane (B91453) | 95-99 |

Experimental Protocols

Step 1: Synthesis of N-Boc-cyclopent-3-en-1-amine

-

Reaction Setup: In a round-bottom flask, dissolve cyclopent-3-en-1-amine (1.0 eq) in dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-cyclopent-3-en-1-amine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-hydroxycyclopentanamine

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-cyclopent-3-en-1-amine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Hydroboration: Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly add aqueous sodium hydroxide (e.g., 3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the temperature remains below 20 °C.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Work-up: Add ethyl acetate (B1210297) and separate the organic layer. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-3-hydroxycyclopentanamine.

Step 3: Synthesis of N-Boc-3-aminocyclopentanone

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-hydroxycyclopentanamine (1.0 eq) in dry dichloromethane (DCM).[1]

-

Addition of Oxidant: Add Dess-Martin Periodinane (DMP, 1.2 eq) to the solution in one portion at room temperature.[1][2]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-3-aminocyclopentanone.

Step 4: Synthesis of this compound hydrochloride

-

Reaction Setup: Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in 1,4-dioxane.

-

Deprotection: Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Isolation: The product, this compound hydrochloride, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualizations

Caption: Synthetic pathway for this compound hydrochloride.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used in this synthesis are hazardous and should be handled with care.

References

Application Notes and Protocols for the Chiral Synthesis of (1R,3S)-3-Aminocyclopentanol

Topic: Chiral Synthesis of (1R,3S)-3-Aminocyclopentanol Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,3S)-3-Aminocyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for the anti-HIV drug Bictegravir.[1] Its specific stereochemistry, with the amino and hydroxyl groups in a trans configuration, is vital for the biological activity of the final drug product.[1][2] While the direct stereoselective reduction of 3-aminocyclopentanone to (1R,3S)-3-aminocyclopentanol presents significant challenges in controlling both diastereoselectivity (cis/trans) and enantioselectivity, a robust and scalable chemoenzymatic approach commencing from cyclopentadiene (B3395910) has been well-established.[3][4] This method strategically introduces chirality through an enzymatic kinetic resolution step, ensuring high optical purity of the final product.[2][5]

These application notes provide a detailed overview and experimental protocols for the multi-step chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride, a common salt form of the target molecule.[1][2][5]

Synthetic Pathway Overview

The chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride is a multi-step process designed to achieve high stereoselectivity and yield.[1] The key stages of this synthesis are:

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and an in-situ generated nitroso dienophile to form a racemic bicyclic intermediate.[5]

-

Reductive Ring Opening: Selective reduction of the nitrogen-oxygen bond in the bicyclic adduct to yield a racemic amino alcohol precursor.[4][5]

-

Enzymatic Kinetic Resolution: The crucial asymmetric step where a lipase (B570770) selectively acylates one enantiomer of the racemic amino alcohol, enabling the separation of the desired stereoisomer.[2][5]

-

Hydrogenation: Saturation of the carbon-carbon double bond in the cyclopentene (B43876) ring.[2][5]

-

Deprotection and Salt Formation: Removal of protecting groups and formation of the hydrochloride salt to yield the final product.[1][5]

Below is a diagram illustrating the workflow of this synthetic route.

Caption: Workflow for the chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol HCl.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) at various stages of the synthesis.

| Reaction Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) |

| Hetero-Diels-Alder & Reduction | Racemic N-Boc-3-hydroxycyclopent-4-en-1-amine | ~70-80% | N/A |

| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |

| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% |

| Deprotection & HCl Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% |

| Overall Yield | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% |

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Experimental Protocols

The following protocols are based on established and patented methods for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.[2][4]

This two-step, one-pot procedure begins with the formation of a bicyclic intermediate followed by its reductive opening.

-

Diagram of Reaction Pathway:

Caption: Pathway for the formation of the racemic amino alcohol intermediate.

-

Protocol:

-

To a solution of tert-butyl hydroxylamine carbonate (1.0 eq.) in a suitable solvent such as 2-methyltetrahydrofuran, add copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (B78409) (0.1-0.2 eq.).[4]

-

Cool the mixture and add freshly cracked cyclopentadiene (1.5-2.0 eq.) while maintaining the temperature between 20-30°C.[4]

-

Stir the reaction mixture until the hetero-Diels-Alder reaction is complete, as monitored by TLC or GC.

-

For the reductive ring opening, slowly add zinc powder (2.0-3.0 eq.) to the reaction mixture, followed by the dropwise addition of acetic acid.[2][4]

-

Maintain the temperature below 40°C during the addition.

-

After the reaction is complete, filter off the inorganic salts and perform an aqueous work-up.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the racemic product, cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

-

This is the key step for establishing the desired stereochemistry.

-

Protocol:

-

Dissolve the racemic amino alcohol from Step 1 in an appropriate solvent like methylene (B1212753) chloride or toluene.[2]

-

Add vinyl acetate (B1210297) (5.0 eq.) as the acyl donor.[2]

-

Add a lipase, such as Lipozyme TL IM or Novozym 435, to the mixture.

-

Stir the reaction at room temperature (25-30°C) for 24-48 hours, monitoring the conversion by chiral HPLC or GC.[2]

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

The filtrate contains the acylated (1S,3R)-enantiomer and the unreacted (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine.

-

Separate the desired unreacted alcohol from the acylated product by column chromatography.

-

-

Protocol:

-

Dissolve the optically pure (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine in a suitable solvent like methanol (B129727) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10 wt% Pd/C).[2]

-

Place the mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 1-5 atm).

-

Stir the reaction at room temperature until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine.

-

-

Protocol:

-

Prepare a solution of HCl in a suitable solvent. A common method is the in-situ generation of HCl by adding acetyl chloride (1.5-2.5 eq.) dropwise to isopropanol (B130326) (5.0-7.0 vol.) at low temperature.[2]

-

Dissolve the Boc-protected amino alcohol from Step 3 in isopropanol.

-

Add the amino alcohol solution dropwise to the prepared HCl/isopropanol solution at room temperature.[2]

-

Cool the mixture to 0°C to induce crystallization.[3]

-

Collect the white solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield (1R,3S)-3-Aminocyclopentanol hydrochloride.[3]

-

Disclaimer

The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.[1] The protocols are based on published literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: N-Boc Protection of 3-Aminocyclopentanone

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack, and the relative ease of its introduction and subsequent removal under acidic conditions.[3][4][5][6] The protection reaction involves treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base.[7]

This document provides a detailed protocol for the N-Boc protection of 3-aminocyclopentanone, a valuable building block in the synthesis of various pharmaceutical compounds. The procedure is applicable to the free amine or its hydrochloride salt, yielding tert-butyl (3-oxocyclopentyl)carbamate.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the amino group of this compound on the carbonyl carbon of di-tert-butyl dicarbonate. A base is typically used to deprotonate the amine (if it is in its salt form) and to neutralize the acidic byproduct generated during the reaction.

Figure 1: Chemical equation for the N-Boc protection of this compound hydrochloride.

Experimental Protocol

This protocol describes a standard laboratory procedure for the N-Boc protection of this compound hydrochloride. The reaction is performed in a biphasic solvent system at room temperature.

Materials

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (B95107) (THF)

-

Deionized Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

Procedure

-

Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a 2:1 (v/v) mixture of deionized water and tetrahydrofuran (THF).[8]

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (3.0 eq) to the stirred solution.[8] Allow the mixture to stir for 5-10 minutes.

-

Reagent Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) to the reaction mixture in one portion.[8]

-

Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up and Extraction:

-

Once the reaction is complete, add ethyl acetate (EtOAc) to the flask to dilute the mixture.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product, tert-butyl (3-oxocyclopentyl)carbamate, can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the typical quantities and molar equivalents for the N-Boc protection of this compound hydrochloride on a 10 mmol scale.

| Component | Molecular Weight ( g/mol ) | Amount (10 mmol scale) | Molar Equivalents | Role |

| This compound HCl | 135.59 | 1.36 g | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 3.27 g | 1.5 | Protecting Agent[8] |

| Triethylamine (TEA) | 101.19 | 4.2 mL (30 mmol) | 3.0 | Base[8] |

| Water/THF (2:1 v/v) | - | ~45 mL | - | Solvent[8] |

| Ethyl Acetate | - | As needed | - | Extraction Solvent |

| Product: tert-Butyl (3-oxocyclopentyl)carbamate | 199.25 | ~1.6 - 1.9 g (80-95% yield) | - | Product |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the N-Boc protection protocol.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 5. Di-tert-butyl_dicarbonate [chemeurope.com]

- 6. scispace.com [scispace.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-Aminocyclopentanone in Nucleoside Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of therapeutic agents, demonstrating significant antiviral and anticancer properties. Their defining structural feature is the replacement of the furanose ring's oxygen atom with a methylene (B1212753) group, a modification that imparts enhanced metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases. 3-Aminocyclopentanone and its derivatives serve as versatile chiral building blocks in the synthesis of these important molecules. The cyclopentane (B165970) ring mimics the sugar moiety of natural nucleosides, allowing these analogues to interact with viral or cellular enzymes. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues utilizing this compound as a key starting material. The methodologies described herein are based on established synthetic strategies, including reductive amination and Mitsunobu coupling, and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Synthetic Strategies

The synthesis of carbocyclic nucleoside analogues from cyclopentane precursors can be broadly categorized into two main approaches:

-

Convergent Synthesis: This strategy involves the separate synthesis of a functionalized cyclopentylamine (B150401) derivative and a heterocyclic base, which are then coupled in a later step. This approach offers flexibility, allowing for the combination of various cyclopentane cores with a wide array of nucleobases.

-

Linear Synthesis: In this approach, the nucleobase is constructed stepwise onto a pre-existing cyclopentylamine scaffold.

The protocols detailed below will focus on convergent strategies, which are often more adaptable for creating libraries of diverse nucleoside analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of a Carbocyclic Adenosine (B11128) Analogue via Reductive Amination

This protocol outlines a plausible synthetic route to a carbocyclic adenosine analogue starting from this compound hydrochloride. The key steps involve the protection of the amino group, reduction of the ketone, and subsequent coupling with a purine (B94841) base.

Step 1: Protection of this compound

To prevent unwanted side reactions, the amino group of this compound is first protected, for example, with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) and stir the mixture at 0 °C for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Boc-3-oxocyclopentan-1-amine.

-

Step 2: Stereoselective Reduction of the Ketone

The ketone functionality of the protected aminocyclopentanone is reduced to a hydroxyl group. The choice of reducing agent can influence the stereochemical outcome. For a diastereoselective reduction, a bulky reducing agent is often employed.

-

Materials:

-

N-Boc-3-oxocyclopentan-1-amine

-

L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-3-oxocyclopentan-1-amine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add L-Selectride® (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography to yield the corresponding N-Boc-3-hydroxycyclopentan-1-amine.

-

Step 3: Mitsunobu Coupling with a Purine Base

The resulting aminocyclopentanol derivative is coupled with a protected purine, such as 6-chloropurine (B14466), via the Mitsunobu reaction. This reaction typically proceeds with an inversion of stereochemistry at the alcohol center.

-

Materials:

-

N-Boc-3-hydroxycyclopentan-1-amine

-

6-Chloropurine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve N-Boc-3-hydroxycyclopentan-1-amine (1.0 eq), 6-chloropurine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-